Colterol acetate
Overview
Description
Colterol acetate is a selective inhibitor of beta-adrenergic receptors. It is known for its ability to relax tracheal smooth muscle, reduce subspastic contractions, and increase the contractility of left ventricular papillary muscles . This compound primarily acts on beta-2 receptors in the trachea and beta-1 receptors in the heart.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of colterol acetate involves the esterification of colterol with acetic acid. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain this compound in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Colterol acetate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of this compound can lead to the formation of colterol.
Substitution: The acetate group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: Various oxidized derivatives of this compound.
Reduction: Colterol.
Substitution: Substituted derivatives of this compound.
Scientific Research Applications
Colterol acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on beta-adrenergic receptors and its role in cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating respiratory and cardiovascular conditions.
Industry: Used in the development of new pharmaceuticals and as a reference compound in quality control.
Mechanism of Action
Colterol acetate exerts its effects by selectively inhibiting beta-adrenergic receptors. It binds to these receptors, preventing the activation of the associated G-proteins and subsequent signaling pathways. This leads to the relaxation of tracheal smooth muscle and increased contractility of cardiac muscle .
Comparison with Similar Compounds
Uniqueness: Colterol acetate is unique in its selective inhibition of beta-adrenergic receptors, particularly its strong action on beta-2 receptors in the trachea and beta-1 receptors in the heart. This specificity makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
acetic acid;4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3.C2H4O2/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;1-2(3)4/h4-6,11,13-16H,7H2,1-3H3;1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYBIDRTCKRNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50907691 | |
Record name | Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50907691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10255-14-8 | |
Record name | Colterol acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010255148 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid--4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50907691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | COLTEROL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CUY1XO9278 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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